Validamycin H

Description

Overview of Validamycins (B6595820) as Aminocyclitol Antibiotics

Validamycins belong to the class of aminocyclitol antibiotics, a group of natural products characterized by the presence of amino-substituted cyclic alcohol (cyclitol) units. acs.orgresearchgate.netnih.gov These compounds are typically produced by Streptomyces species, a genus of filamentous bacteria known for their prolific production of bioactive secondary metabolites. herts.ac.uktoku-e.comnih.govakrivisbio.comsigmaaldrich.com Validamycins, including Validamycin H, feature a complex structure involving one or more aminocyclitol rings linked to other sugar moieties. acs.orgresearchgate.netvulcanchem.com Unlike some other aminoglycoside antibiotics which are primarily antibacterial, validamycins are predominantly known for their antifungal activity, particularly against plant pathogens. nih.govtoku-e.comakrivisbio.comnih.gov

Historical Context of Validamycin Discovery and Early Academic Research

The discovery of validamycins dates back to the early 1970s with the isolation of Validamycin A from Streptomyces hygroscopicus var. limoneus. toku-e.comapsnet.org Subsequent research identified a series of related compounds, including Validamycins B, C, D, E, F, and H, produced by various Streptomyces hygroscopicus strains. google.com Early academic research primarily focused on their efficacy as agricultural fungicides, particularly for controlling rice sheath blight caused by Rhizoctonia solani. nih.govherts.ac.uktoku-e.comakrivisbio.comnih.govapsnet.org This research established the foundational understanding of their biological activity and production methods through fermentation. herts.ac.uktoku-e.comnih.gov

Expanding Research Horizons: Beyond Initial Fungicidal Properties

While their application in agriculture remains significant, academic interest in validamycins has expanded beyond their initial fungicidal uses. Research has explored their mechanism of action, primarily the inhibition of trehalase, an enzyme crucial for trehalose (B1683222) metabolism in many fungi and insects. herts.ac.uktoku-e.comakrivisbio.comvulcanchem.comnih.gov Trehalose serves as a storage carbohydrate and plays a vital role in stress tolerance, spore germination, and hyphal growth in fungi. akrivisbio.comvulcanchem.com By inhibiting trehalase, validamycins disrupt these essential processes, leading to reduced fungal virulence rather than direct killing. toku-e.comvulcanchem.com

Furthermore, the structural relationship between validamycins and other C7N-aminocyclitol-containing compounds like acarbose (B1664774), an α-glucosidase inhibitor used for type II diabetes, has spurred interest in the potential pharmaceutical applications of validamycin derivatives. nih.govnih.govnih.govpsu.eduamazon.comelsevier.com Academic research is exploring the potential of validamycin scaffolds for developing new therapeutic agents. amazon.comelsevier.com Studies have also indicated potential insecticidal properties by affecting trehalase activity in insects. toku-e.comnih.govresearchgate.net

Specific Academic Interest and Structural Uniqueness of this compound

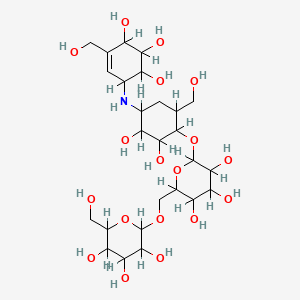

This compound, while less studied than Validamycin A, holds specific academic interest due to its particular structural configuration within the validamycin family. Validamycins share a core aminocyclitol structure, but differ in the attached glycosidic moieties. This compound has a reported molecular formula of C26H45NO18 vulcanchem.comuni.lu, which is larger and more complex than that of Validamycin A (C20H35NO13) herts.ac.ukakrivisbio.comsigmaaldrich.comflybase.orgnih.govwikipedia.orgnih.gov. This difference in molecular composition suggests additional sugar or modified cyclitol units compared to the simpler Validamycin A.

The precise arrangement and nature of these additional moieties in this compound contribute to its structural uniqueness and are a focus of academic investigation. Understanding the detailed structure-activity relationships within the validamycin family, including how the specific additions in this compound influence its biological activity and interactions with enzymes like trehalase, is an ongoing area of research. vulcanchem.com Academic studies aim to elucidate the complete biosynthesis of this compound and other congeners to potentially engineer strains for producing specific validamycins or novel derivatives. nih.govebi.ac.uk

Detailed research findings on this compound specifically are limited in the provided search results. However, based on its classification within the validamycins, it is proposed to function as a competitive inhibitor of trehalase enzymes, similar to other members of the family. vulcanchem.com Its expected physical properties include high solubility in water and moderate solubility in certain organic solvents, consistent with its polyhydroxylated structure. vulcanchem.com Future academic research on this compound is likely to focus on its specific biological activities, its precise mechanism of action at a molecular level, and optimizing its production. vulcanchem.com

Molecular and Physicochemical Properties of Selected Validamycins

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| Validamycin A | C₂₀H₃₅NO₁₃ | 497.49 | 443629 |

| Validamycin B | C₂₀H₃₅NO₁₄ | 513.5 | 3086479 |

| Validamycin C | C₂₆H₄₅NO₁⒏ | 659.6 | 166727 |

| Validamycin D | C₂₀H₃₅NO₁₃ | 497.5 | 90479720 |

| Validamycin E | C₂₆H₄₅NO₁⒏ | 659.6 | 202592 |

| This compound | C₂₆H₄₅NO₁⒏ | 659.2637 (Monoisotopic) | 3083161 |

Note: Molecular weights may vary slightly depending on the source and calculation method.

Structure

2D Structure

Properties

IUPAC Name |

2-[[6-[2,3-dihydroxy-6-(hydroxymethyl)-4-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO18/c28-3-7-1-9(14(32)18(36)13(7)31)27-10-2-8(4-29)24(21(39)15(10)33)45-26-23(41)20(38)17(35)12(44-26)6-42-25-22(40)19(37)16(34)11(5-30)43-25/h1,8-41H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQHOQRBXQDUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30926921 | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12650-72-5, 130812-69-0 | |

| Record name | Validamycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Validamycin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130812690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydroxy-6-(hydroxymethyl)-4-{[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino}cyclohexyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30926921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biotechnological Production of Validamycins

Microbial Producers of Validamycins (B6595820)

The primary producers of validamycins are certain strains of the bacterial genus Streptomyces.

Genetic Lineages and Characterization of Streptomyces hygroscopicus Strains

Streptomyces hygroscopicus is the key species for validamycin production. Specifically, Streptomyces hygroscopicus subsp. jinggangensis strain 5008 and Streptomyces hygroscopicus var. limoneus are well-characterized validamycin producers. core.ac.uknih.govjuniperpublishers.comasm.orgnih.govdokumen.pub

Streptomyces hygroscopicus subsp. jinggangensis strain 5008: This strain was isolated from the Jinggang Mountain area in China and is a major industrial producer of validamycin A. nih.govasm.org Its genome has been analyzed, revealing a linear chromosome of over 10 Mb and a high G+C content, typical of Actinobacteria. nih.gov The validamycin A biosynthetic gene cluster (val) in strain 5008 is located on the chromosome. nih.gov Genetic manipulation studies, including gene inactivation and heterologous expression in this strain, have been instrumental in elucidating the validamycin biosynthetic pathway. acs.orgcore.ac.uknih.govasm.orgnih.govresearchgate.net

Streptomyces hygroscopicus var. limoneus: This variety is also known to produce validamycins A-F, as well as validoxylamines A and B. scispace.com Studies using labeled precursors have shown the incorporation of glucose and validoxylamine A into validamycin A by this strain. scispace.comnih.gov

Genetic studies have shown that different Streptomyces hygroscopicus strains can exhibit variations in their genomes and secondary metabolite production capabilities. frontiersin.org Comparative genomics studies help in understanding the genetic basis of validamycin production and identifying potential for enhancing yields or producing analogs. frontiersin.org

Identification of Other Validamycin-Producing Microorganisms

While Streptomyces hygroscopicus strains are the most prominent producers, the search results primarily focus on these. There is mention of microbial transformation of validamycins by other microorganisms, such as Pseudomonas denitrificans, Flavobacterium saccharophilum, and Stenotrophomonas maltophilia, which can degrade validamycin A into valienamine (B15573). acs.orgsjtu.edu.cn However, these are involved in degradation rather than de novo production of validamycins. The biosynthesis of related C7N-aminocyclitol compounds, like acarbose (B1664774) and pyralomicin, occurs in other microorganisms such as Actinoplanes sp. and Microtetraspora spiralis, suggesting that similar biosynthetic machinery exists in other actinomycetes. core.ac.uknih.govnih.gov

Elucidation of Validamycin Biosynthetic Pathways

The biosynthesis of validamycins is a complex process involving the conversion of primary metabolites into the characteristic C7N-aminocyclitol structure.

Mapping of Intermediates and Enzymatic Transformations

The biosynthetic pathway to validamycin A starts from sedo-heptulose 7-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. nih.govnih.gov The initial cyclization product is 2-epi-5-epi-valiolone (B1265091). nih.govasm.orgnih.govnih.gov

Key intermediates identified in the validamycin A pathway include:

2-epi-5-epi-valiolone nih.govasm.orgnih.govnih.gov

5-epi-valiolone (B1265255) nih.govasm.orgnih.gov

Valienone (B1250258) nih.govasm.orgnih.gov

Valienol 1-phosphate nih.govresearchgate.net

NDP-valienol nih.govresearchgate.net

Validoxylamine A core.ac.uknih.govresearchgate.netscispace.comnih.govnih.gov

The pathway involves a series of enzymatic transformations, including cyclization, epimerization, dehydration, transamination, phosphorylation, nucleotidylation, and glycosylation. core.ac.uknih.govasm.orgresearchgate.netnih.govnih.govresearchgate.netnih.gov

Characterization of Key Biosynthetic Enzymes (e.g., Cyclases, Dehydrogenases)

Several key enzymes involved in validamycin biosynthesis have been characterized:

ValA: This enzyme is a sedo-heptulose 7-phosphate cyclase (SH7PC) that catalyzes the initial cyclization of sedo-heptulose 7-phosphate to 2-epi-5-epi-valiolone. nih.govasm.orgnih.govacs.org ValA shows similarity to dehydroquinate synthases (DHQS). nih.govasm.orgnih.govacs.org The crystal structure of ValA from S. hygroscopicus 5008 has been determined, providing insights into its active site and cofactor binding (NAD+ and Zn2+). acs.org

ValD: This enzyme is an epimerase responsible for the epimerization of 2-epi-5-epi-valiolone to 5-epi-valiolone. acs.orgnih.gov ValD belongs to the vicinal oxygen chelate superfamily. secondarymetabolites.org

ValN: This enzyme is a cyclitol reductase. google.com Inactivation of the valN gene in S. hygroscopicus 5008 resulted in the production of unsaturated analogs, 1,1′-bis-valienamine and validienamycin, indicating that ValN is responsible for the reduction of a double bond rather than a ketone. nih.govgoogle.com ValN shows homology to zinc-dependent sorbitol dehydrogenase and alcohol dehydrogenase, which are NAD+-dependent enzymes. nih.govgoogle.comgoogle.com

ValB (VldB): This enzyme is a sugar nucleotidyltransferase that catalyzes the conversion of valienol 1-phosphate to NDP-valienol. researchgate.netnih.govresearchgate.net ValB requires divalent metal ions (Mg2+, Mn2+, or Co2+) for activity and prefers purine-based nucleotidyltriphosphates (ATP and GTP) as nucleotidyl donors. nih.govresearchgate.net ValB is similar to glucose 1-phosphate adenylyltransferases. researchgate.net

ValC: This enzyme is a cyclitol kinase involved in phosphorylating intermediates in the pathway. acs.orgnih.gov Its specific substrate specificity for all cyclitol intermediates is still under investigation. nih.gov

ValL: This enzyme is a validamine (B1683471) 7-phosphate valienyltransferase. uniprot.org Cells lacking valL are unable to produce validoxylamine A and validamycin A. uniprot.org

ValG: This enzyme is a glycosyltransferase that catalyzes the final step in the biosynthesis of validamycin A, the glucosylation of validoxylamine A. core.ac.ukresearchgate.netnih.gov ValG most efficiently uses UDP-glucose as the sugar donor. researchgate.net

Analysis of Biosynthetic Gene Clusters (e.g., val genes, valN gene)

The genes responsible for validamycin biosynthesis are organized into a gene cluster, primarily studied in Streptomyces hygroscopicus subsp. jinggangensis 5008. core.ac.uknih.govjuniperpublishers.comasm.orgnih.govnih.govsecondarymetabolites.org This val gene cluster spans approximately 45 kb and contains multiple genes involved in the biosynthetic pathway. core.ac.ukjuniperpublishers.comnih.govsecondarymetabolites.org

The val gene cluster in S. hygroscopicus 5008 contains 16 structural genes, 2 regulatory genes, and other genes related to transport, transposition, integration, or resistance. core.ac.uknih.gov The genetic organization of the cluster has been analyzed, and the functions of several val genes have been assigned through gene inactivation, heterologous expression, and enzymatic assays. core.ac.ukasm.orgresearchgate.netnih.govsecondarymetabolites.org

Key genes within the cluster include valA, valB, valC, valD, valG, valK, valL, and valM, encoding enzymes involved in different steps of the pathway, such as cyclization, nucleotidylation, phosphorylation, epimerization, glycosylation, dehydration, validoxylamine A 7'-phosphate synthase, and aminotransferase, respectively. core.ac.uksecondarymetabolites.orggoogle.com The valN gene, encoding a cyclitol reductase, is also part of this cluster. nih.govsecondarymetabolites.orggoogle.com Inactivation of specific genes, such as valN or valG, has been shown to abolish validamycin A production or lead to the accumulation of intermediates or production of analogs. core.ac.uknih.govnih.govgoogle.com

The entire val gene cluster has been amplified in tandem in S. hygroscopicus 5008 to enhance validamycin A production, demonstrating the importance of the complete cluster for efficient biosynthesis. nih.govresearchgate.net

Optimization of Fermentation Processes for Validamycin Production

Optimization of the fermentation process is crucial for enhancing the yield and productivity of validamycins. This involves careful consideration and manipulation of various factors, including the fermentation medium composition, bioreactor parameters, and downstream processing techniques continental.edu.pe.

The composition of the fermentation medium significantly impacts the growth of the producer strain and the biosynthesis of validamycins. Optimized media typically contain a balance of carbon and nitrogen sources, as well as essential minerals and growth factors herts.ac.ukcontinental.edu.pe. Common components include soybean meal, corn steep liquor, corn powder, yeast extract, and various salts such as NaCl, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, CaCO₃, and FeSO₄·7H₂O herts.ac.ukd-nb.inforesearchgate.netgoogle.com.

Research has explored the use of cost-effective materials, such as agro-industrial residues, as nutrient sources researchgate.net. For instance, studies have shown that using wastewater as a fermentation medium can be effective for Validamycin A production, reducing production costs d-nb.info. Optimized media compositions have been developed to enhance biomass yield and enzyme activity, leading to increased validamycin production nih.gov. One optimized medium for Validamycin A production by Streptomyces hygroscopicus var. jinggangensis included lactose, yeast extract, ammonium (B1175870) chloride, potassium phosphate buffer, and Ca²⁺ nih.gov. Another optimized medium for Streptomyces alfalfae included soluble starch, KNO₃, soybean cake powder, K₂HPO₄, MgSO₄·7H₂O, CaCO₃, and FeSO₄·7H₂O researchgate.net.

| Component | Concentration (g/L) - Example 1 nih.gov | Concentration (g/L) - Example 2 researchgate.net |

| Lactose | 4.7 | - |

| Yeast Extract | 49.5 | - |

| Ammonium Chloride | 2.7 | - |

| Potassium Phosphate Buffer | 110 mL/L | - |

| Ca²⁺ | 0.0352 | - |

| Soluble Starch | - | 26.26 |

| KNO₃ | - | 1.00 |

| Soybean Cake Powder | - | 23.54 |

| K₂HPO₄ | - | 0.27 |

| MgSO₄·7H₂O | - | 0.50 |

| CaCO₃ | - | 1.00 |

| FeSO₄·7H₂O | - | 0.10 |

Maintaining optimal conditions within bioreactors is essential for efficient validamycin fermentation. Key parameters include temperature, pH, aeration rate, and agitation speed herts.ac.ukcontinental.edu.ped-nb.info. Streptomyces hygroscopicus strains typically require controlled temperatures, with 37°C being reported as optimal for high validamycin A production in some strains, in contrast to the 30°C optimal for normal growth and sporulation researchgate.net. pH control is also important, with adjustments often made using solutions like ammonia (B1221849) d-nb.info. Alkaline pH shock has been shown to enhance Validamycin A production in Streptomyces hygroscopicus nih.gov.

Aeration and agitation are critical for ensuring adequate oxygen transfer and nutrient distribution throughout the culture broth boquinstrument.com. Studies in stirred-tank bioreactors have utilized specific agitation speeds and aeration rates (e.g., 350 rpm and 1.2 vvm in a 50-L bioreactor, or 150 rpm in a 60 m³ bioreactor) to optimize production d-nb.info. Monitoring parameters such as oxygen uptake rate (OUR) and carbon dioxide evolution rate (CER) can provide insights into the metabolic activity of the culture d-nb.info. Fed-batch strategies, involving the controlled addition of carbon sources during fermentation, can prolong the fermentation period and significantly improve validamycin yield d-nb.infogoogle.com.

Following fermentation, validamycins must be isolated and purified from the culture broth. This typically involves separating the bacterial cells from the liquid filtrate containing the validamycins herts.ac.uk. The filtrate is then subjected to extraction and purification steps herts.ac.uk. Early methods for isolating Validamycins A and B involved acidifying the culture broth, filtering to remove mycelium and calcium ions, and then using ion-exchange resins to remove impurities and isolate the compounds dokumen.pub. Anion-exchange resins have been used for the separation and preparation of Validamycin A and Validamycin B jst.go.jp.

Metabolic Engineering and Synthetic Biology Approaches for Validamycin Biosynthesis

Metabolic engineering and synthetic biology offer powerful tools to enhance validamycin production and generate novel analogs by manipulating the biosynthetic pathways within the producer strains sigmaaldrich.comnih.gov.

Genetic manipulation of Streptomyces hygroscopicus strains can lead to increased validamycin yields. Strategies include amplifying validamycin biosynthetic gene clusters, overexpressing key regulatory or biosynthetic genes, and disrupting genes that negatively impact production or divert precursors to competing pathways nih.govresearchgate.net. For example, amplifying the entire val gene cluster in S. hygroscopicus 5008 has been shown to increase validamycin A production researchgate.net. Deletion of γ-butyrolactone receptor genes, which are involved in the regulation of secondary metabolite biosynthesis, has also been demonstrated to enhance validamycin production and productivity continental.edu.pe. Inactivation of afsA homologs, which are involved in pleiotropic regulation, can decrease validamycin biosynthesis, while deletion of arpA homologs can increase production . Overexpression of genes involved in amino acid metabolism and the electron respiratory chain, triggered by alkaline pH shock, has been linked to increased validamycin A production nih.gov.

Engineering the validamycin biosynthetic pathway can lead to the production of novel validamycin analogs nih.govgoogle.com. This can involve altering the function of specific enzymes in the pathway or introducing enzymes from other biosynthetic routes google.com. For instance, inactivating the valN gene, which is responsible for the reduction of a double bond, resulted in the production of unsaturated validamycin analogs like 1,1′-bis-valienamine and validienamycin google.com. These analogs can serve as precursors for other valuable compounds like valienamine google.com. Synthetic biology approaches have also been used to establish alternative pathways for the direct synthesis of valuable intermediates like valienamine within the validamycin producer strain, simplifying the production process acs.orgacs.orgsjtu.edu.cn. This can involve identifying and engineering aminotransferases that can catalyze the conversion of intermediates like valienone directly to valienamine acs.orgsjtu.edu.cn.

Molecular Mechanisms of Validamycin Action

Trehalase Inhibition as a Central Mechanism

Validamycin H, like other validamycins (B6595820), primarily exerts its effects by inhibiting trehalase (EC 3.2.1.28), an enzyme crucial for hydrolyzing trehalose (B1683222) into two molecules of glucose toku-e.comvulcanchem.comias.ac.in. This inhibition disrupts trehalose metabolism, which is vital for energy homeostasis, stress tolerance, and developmental processes in many organisms toku-e.comvulcanchem.comias.ac.inresearchgate.net.

Biochemical Characterization of Trehalase Inhibition: Kinetics and Specificity

Validamycin acts as a competitive inhibitor of trehalase toku-e.comvulcanchem.commdpi.com. This means it competes with the natural substrate, trehalose, for binding to the active site of the trehalase enzyme vulcanchem.commdpi.com. Studies have characterized the kinetics of this inhibition, demonstrating its potency and specificity across different organisms mdpi.comebi.ac.ukresearchgate.net. For instance, validoxylamine A, a derivative of validamycin A, has shown potent competitive inhibition with low Ki values against trehalases from various sources, including insects mdpi.com. The inhibitory activity is often in the micromolar to nanomolar range researchgate.net. Validamycin A has been shown to exhibit strict binding specificity for trehalase, with no significant activity against other enzymes like cellulase, pectinases, α-amylase, and α- and β-glucosidases mdpi.comebi.ac.uk. Time-dependent inhibition has also been observed for validamycins on certain trehalases, such as porcine kidney trehalase nih.gov.

Specific kinetic parameters for validamycin A and validoxylamine A against trehalase from Rhizoctonia solani and Spodoptera litura have been reported, highlighting the higher potency of validoxylamine A mdpi.com.

| Inhibitor | Organism | Enzyme | Ki (nM) | IC50 (nM) | Inhibition Type |

| Validamycin A | R. solani | Trehalase | - | 72000 | Competitive |

| Validoxylamine A | R. solani | Trehalase | 1.9 | 140 | Competitive |

| Validoxylamine A | S. litura | Trehalase | 43 | - | Competitive |

Structural Basis of Validamycin-Trehalase Interactions and Competitive Binding

The structural similarity between validamycin and trehalose is key to its competitive inhibitory mechanism toku-e.comvulcanchem.commdpi.com. Validamycin mimics the structure of trehalose, allowing it to bind to the trehalase active site vulcanchem.commdpi.comresearchgate.net. This binding prevents trehalose from accessing the active site and undergoing hydrolysis vulcanchem.com. The interaction involves the formation of hydrogen bonds and hydrophobic interactions with amino acid residues within the active site of the enzyme researchgate.net. Molecular docking and dynamics studies have investigated the binding interactions of validamycins with trehalase, providing insights into the specific residues involved in the interaction db-thueringen.de. While validamycin A showed relatively lower affinity for Anopheles gambiae trehalase compared to validoxylamine A and trehazolin, it still exhibited some stability in simulations and formed hydrogen bonds with specific residues db-thueringen.de. The molecular structure of validoxylamine, a key active derivative of validamycin, is noted to be quite similar to neutral trehalase, with a nitrogen atom replacing an oxygen apsnet.org.

Impacts on Carbohydrate Metabolism and Energy Homeostasis

The inhibition of trehalase by validamycin has significant downstream effects on carbohydrate metabolism and energy homeostasis in target organisms ias.ac.inresearchgate.netresearchgate.net. By blocking the breakdown of trehalose, validamycin disrupts the supply of glucose, a primary energy source ias.ac.inresearchgate.net.

Alterations in Trehalose and Glucose Levels in Target Organisms

A direct consequence of trehalase inhibition is the accumulation of trehalose and a decrease in glucose levels in the affected organisms researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgnih.gov. This has been observed in various insects and fungi treated with validamycin researchgate.netresearchgate.netmdpi.comnih.govfrontiersin.orgnih.gov. For example, studies on Spodoptera frugiperda, Bactrocera dorsalis, and Spodoptera litura have shown a significant increase in trehalose content and a decrease in glucose content following validamycin treatment researchgate.netmdpi.comnih.gov. This imbalance in sugar levels can lead to various physiological defects and developmental abnormalities ias.ac.inresearchgate.net. In Arabidopsis, inhibition of trehalase by validamycin A led to trehalose accumulation and a reduction in sucrose (B13894) and starch content researchgate.net.

Data from studies on the effects of validamycin on trehalose and glucose levels in insects illustrate this impact:

| Organism | Treatment | Trehalose Level Change | Glucose Level Change | Source |

| Spodoptera frugiperda | Validamycin | Increased significantly | Decreased significantly | researchgate.net |

| Bactrocera dorsalis | Validamycin injection | Accumulation | Inhibited conversion | researchgate.netmdpi.com |

| Spodoptera litura | Validamycin | Upregulated | Downregulated | nih.govnih.gov |

Disruption of Glycolysis and Tricarboxylic Acid (TCA) Cycle Pathways

The reduced availability of glucose due to trehalase inhibition impacts downstream metabolic pathways, including glycolysis and the TCA cycle, which are essential for energy production researchgate.netresearchgate.netnih.govmdpi.comnih.gov. Studies have shown that validamycin treatment can lead to the disruption of these pathways researchgate.netnih.govmdpi.comnih.gov. In Spodoptera litura, metabolomic analysis revealed that glycolysis and the TCA cycle were significantly inhibited after validamycin exposure researchgate.netnih.gov. This disruption affects the production of key metabolites and energy molecules ias.ac.inresearchgate.net. In Fusarium graminearum, validamycin was found to decrease glucose production by targeting trehalase and blocking the glycolytic pathway, which in turn reduced the production of pyruvate (B1213749), a precursor for DON biosynthesis researchgate.netnih.govnih.gov. Transcriptomic analyses in Helicoverpa armigera treated with validamycin A indicated that genes involved in carbohydrate metabolism, including glycolysis and the TCA cycle, were deregulated, suggesting a disturbance in energy homeostasis ias.ac.in.

Effects on Pyruvate and Acetyl-CoA Production

The inhibition of trehalase by validamycin leads to a decrease in glucose availability, which in turn impacts downstream metabolic processes, including glycolysis. nih.govresearchgate.net Glycolysis is the primary pathway for converting glucose into pyruvate. nih.govresearchgate.net Studies have shown that validamycin treatment significantly reduces the production of pyruvate in fungi such as Fusarium graminearum. nih.govresearchgate.netacs.org

Pyruvate is a crucial intermediate that can be further converted into acetyl-CoA under aerobic conditions. researchgate.netresearchgate.net Acetyl-CoA is a central molecule in cellular metabolism, participating in the tricarboxylic acid (TCA) cycle and serving as a precursor for the biosynthesis of various compounds, including mycotoxins in fungi. nih.govresearchgate.netresearchgate.netbiorxiv.orgsjtu.edu.cn Research indicates that validamycin-induced inhibition of trehalase can lead to decreased acetyl-CoA content, thereby affecting pathways that rely on this molecule. nih.govacs.org

Implications for ATP Synthesis and Mitochondrial Function

The reduction in glucose, pyruvate, and acetyl-CoA levels resulting from trehalase inhibition by validamycin has direct implications for ATP synthesis and mitochondrial function. acs.org ATP is the primary energy currency of the cell, and its production is heavily reliant on the efficient operation of glycolysis, the TCA cycle, and oxidative phosphorylation, processes that utilize glucose-derived metabolites. manualfitosanitario.comebi.ac.uk

While direct studies specifically detailing this compound's impact on ATP synthesis and mitochondrial function are limited in the provided results, the observed decrease in key metabolic intermediates like pyruvate and acetyl-CoA strongly suggests a disruption of energy metabolism. nih.govacs.org In fungi, validamycin's interference with trehalose metabolism is known to affect energy metabolism. mdpi.comresearchgate.netnih.gov Reduced availability of substrates for the TCA cycle and oxidative phosphorylation would consequently impair ATP production, potentially impacting cellular processes requiring significant energy.

Consequences for Chitin (B13524) Synthesis and Morphogenesis

Chitin is a vital structural polysaccharide found in the cell walls of fungi and the exoskeletons and other structures of insects. nih.govschweizerbart.de Its synthesis is a critical process for growth, development, and morphogenesis in these organisms. nih.govschweizerbart.de Trehalose hydrolysis by trehalase provides glucose, which serves as a starting material for chitin synthesis. nih.govschweizerbart.de

Inhibition of Chitin Production in Fungi and Insects

Validamycin's competitive inhibition of trehalase directly impacts the availability of glucose for chitin biosynthesis. nih.govschweizerbart.de Studies have demonstrated that validamycin treatment leads to a significant inhibition of chitin synthesis in both fungi and insects. nih.govresearchgate.netschweizerbart.denih.govmdpi.com For example, in the oriental fruit fly (Bactrocera dorsalis), validamycin injection significantly inhibited chitin biosynthesis in a dose-dependent manner. nih.govmdpi.com Similarly, in the common cutworm (Spodoptera litura), validamycin treatment significantly inhibited chitin synthesis. researchgate.netnih.gov

Effects on Hyphal Development and Fungal Pathogenicity

Chitin is a major component of fungal cell walls, and its proper synthesis is essential for hyphal growth and morphogenesis. jst.go.jp Inhibition of chitin production by validamycin disrupts the structural integrity and development of fungal hyphae. jst.go.jpnih.gov This disruption can lead to abnormal branching and severely repressed growth of fungal colonies. jst.go.jpnih.gov

The impact on hyphal development has direct consequences for fungal pathogenicity. Many pathogenic fungi rely on invasive hyphal growth to infect host tissues. By inhibiting hyphal development, validamycin can reduce the virulence and pathogenicity of fungi. vulcanchem.comnih.govresearchgate.netresearchgate.net For instance, validamycin has been shown to decrease the virulence of Rhizoctonia solani, a major plant pathogen. vulcanchem.com In Fusarium graminearum, validamycin's effect on trehalase activity and downstream metabolic pathways contributes to the inhibition of mycotoxin production, which is a key virulence factor. nih.govresearchgate.netresearchgate.net

Impact on Insect Growth, Development, and Pupation

Chitin is also a primary component of the insect cuticle, which is shed and reformed during molting and metamorphosis. nih.govschweizerbart.de Validamycin-induced inhibition of trehalase and subsequent reduction in chitin synthesis can severely disrupt these processes, leading to significant effects on insect growth, development, and pupation. nih.govresearchgate.netschweizerbart.deresearchgate.netbioone.org

Studies on various insect species, including Bactrocera dorsalis, Spodoptera litura, and Tribolium castaneum, have shown that validamycin treatment can cause developmental abnormalities, reduced growth rates, decreased pupation rates, and increased mortality. mdpi.comnih.govresearchgate.netresearchgate.netbioone.org For example, validamycin injection into B. dorsalis larvae induced mortality and malformation of pupae. mdpi.comnih.gov In S. litura, validamycin significantly inhibited larval growth and development and reduced the pupation rate. researchgate.netnih.gov The disruption of chitin metabolism due to trehalase inhibition is a key factor contributing to these developmental defects. nih.govschweizerbart.de

Modulation of Cellular Signaling and Gene Expression

Beyond its direct effects on trehalase activity and downstream metabolic pathways, research suggests that validamycin may also modulate cellular signaling and gene expression in target organisms. mdpi.comresearchgate.net Transcriptome analysis in Rhizoctonia cerealis treated with validamycin revealed the downregulation of genes involved in various processes, including metabolic pathways, ribosome biogenesis, and pathogenicity. mdpi.comresearchgate.net

Furthermore, KEGG pathway analysis indicated that validamycin affected genes related to the MAPK signaling pathway in R. cerealis. mdpi.comresearchgate.net The MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade involved in regulating various cellular processes, including growth, differentiation, and stress responses in fungi. researchgate.net The observed impact on ribosome synthesis and assembly genes suggests a broader effect on protein synthesis machinery. mdpi.comresearchgate.net These findings indicate that validamycin's mechanism of action may involve more complex cellular responses beyond simple metabolic inhibition, potentially influencing gene expression patterns that govern growth, development, and virulence.

Effects on Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade in eukaryotic cells, involved in transmitting extracellular stimuli to the nucleus and regulating various cellular processes, including growth, differentiation, and stress responses assaygenie.com. Studies have indicated that validamycin can influence the MAPK signaling pathway, particularly in fungal pathogens. Transcriptome analysis of Rhizoctonia cerealis treated with validamycin revealed that the compound affected genes related to the MAPK signaling pathway. mdpi.comresearchgate.netresearchgate.net This suggests that validamycin's fungicidal effect may involve modulating this vital signaling cascade in the pathogen, in addition to its known trehalase inhibition. mdpi.comresearchgate.netresearchgate.net While the precise interactions within the MAPK pathway are still being elucidated, its implication highlights a more complex mode of action for validamycin beyond simple metabolic inhibition.

Transcriptomic Analyses Revealing Gene Expression Changes in Response to Validamycin

Transcriptomic analyses have provided valuable insights into the broad impact of validamycin on gene expression in both fungal pathogens and host plants. In Rhizoctonia cerealis, validamycin treatment led to the downregulation of genes associated with metabolic processes, ribosome biogenesis, and pathogenicity. mdpi.comresearchgate.netresearchgate.net Specifically, KEGG pathway analysis showed that validamycin affected genes related to the MAPK signaling pathway and resulted in a significant decrease in ribosome synthesis and assembly. mdpi.comresearchgate.netresearchgate.net

In plants, validamycin A (VMA) has been shown to regulate the expression of genes involved in various signaling pathways, including salicylic (B10762653) acid (SA), jasmonic acid/ethylene (B1197577) (JA/ET), abscisic acid (ABA), and auxin signal pathways. researchgate.netapsnet.orgapsnet.orgnih.gov This broad regulation of defense-related genes contributes to the induction of broad-spectrum resistance in both dicots and monocots. researchgate.netapsnet.orgapsnet.orgnih.gov Transcriptome analysis in Arabidopsis thaliana, rice, and wheat treated with VMA further supported its role in activating plant defense responses. researchgate.netapsnet.orgapsnet.orgnih.gov

Transcriptome sequencing in Diaphorina citri exposed to validamycin revealed 464 differentially expressed genes (DEGs). nih.gov Gene Ontology enrichment analysis indicated that these DEGs were primarily involved in "small molecule process," "structural molecule activity," and "transition metal ion binding." nih.gov DEGs related to chitin metabolism, cuticle synthesis, and insecticide detoxification were also identified and validated. nih.gov

Table 1: Summary of Transcriptomic Findings in Response to Validamycin

| Organism | Key Pathways/Processes Affected | Key Genes/Gene Categories Affected | Source |

| Rhizoctonia cerealis | Metabolic processes, Ribosome biogenesis, Pathogenicity, MAPK signaling pathway | Genes related to ribosome synthesis and assembly, Trehalase (FgNTH) | mdpi.comresearchgate.netresearchgate.net |

| Plants (Arabidopsis thaliana, rice, wheat) | SA, JA/ET, ABA, Auxin signal pathways, Plant defense responses | Genes involved in these signaling pathways, PR genes | researchgate.netapsnet.orgapsnet.orgnih.gov |

| Diaphorina citri | Small molecule process, Structural molecule activity, Transition metal ion binding, Chitin metabolism, Cuticle synthesis, Insecticide detoxification | Chitinase-like protein ENO3, Cuticle protein 7 | nih.gov |

Impact on Ribosome Biogenesis and Protein Synthesis

Beyond its well-established role as a trehalase inhibitor, validamycin has been found to impact ribosome biogenesis and protein synthesis, particularly in fungal pathogens. Transcriptome analysis in Rhizoctonia cerealis showed that validamycin significantly inhibited most of the genes involved in ribosome biogenesis. mdpi.comresearchgate.net Gene Ontology analysis further indicated that genes related to rRNA processing and maturation, ribosome self-assembly, and protein synthesis were all affected by validamycin treatment. mdpi.comresearchgate.net KEGG pathway analysis corroborated these findings, showing a significant decrease in ribosome synthesis and assembly. mdpi.comresearchgate.netresearchgate.net

This impact on ribosome biogenesis and protein synthesis suggests that validamycin's mechanism of action in fungi is multifaceted, extending to the fundamental cellular machinery responsible for protein production. mdpi.comresearchgate.net This could contribute to the suppression of fungal growth and pathogenicity. mdpi.comresearchgate.netresearchgate.net

Induction of Host Resistance and Plant Defense Responses

Validamycin is known to induce host resistance in plants, contributing to broad-spectrum disease control. researchgate.netapsnet.orgapsnet.orgnih.govnih.gov This induction involves the activation of several plant defense responses.

Activation of Reactive Oxygen Species (ROS) Bursts

Activation of Reactive Oxygen Species (ROS) bursts is an early and critical defense response in plants upon pathogen attack or stress. apsnet.orgresearchgate.netresearchgate.net Validamycin A (VMA) has been shown to induce ROS bursts in plants, including Arabidopsis thaliana, rice, and wheat. researchgate.netapsnet.orgapsnet.orgnih.gov Studies have demonstrated that ROS bursts were detectable in Arabidopsis leaves after treatment with VMA, with the intensity varying depending on concentration and time. apsnet.org For instance, treatment with 10 μg/mL VMA for 12 and 24 hours resulted in significant ROS bursts and hydrogen peroxide (H2O2) accumulation. apsnet.org The induction of ROS bursts by validamycin contributes to the plant's primary defense mechanisms against pathogens. apsnet.orgresearchgate.netresearchgate.net

Promotion of Callose Deposition

Callose deposition is another important plant defense mechanism, involving the formation of β-1,3-glucan polymers in the cell wall at the site of pathogen invasion, acting as a physical barrier. Validamycin A (VMA) has been shown to promote callose deposition in plants like Arabidopsis thaliana, rice, and wheat. researchgate.netapsnet.orgapsnet.orgnih.gov Research indicates that callose deposition increased in Arabidopsis leaves treated with VMA, with significant accumulation observed at specific concentrations and time points. apsnet.org Similar to ROS bursts, the promotion of callose deposition by validamycin contributes to strengthening the plant's structural defenses against pathogens. researchgate.netapsnet.orgapsnet.orgnih.gov

Upregulation of Pathogenesis-Related (PR) Genes and Systemic Acquired Resistance (SAR) Pathways

Validamycin has been demonstrated to induce systemic acquired resistance (SAR) in plants, a broad-spectrum defense response that provides long-lasting protection against various pathogens. researchgate.netapsnet.orgapsnet.orgnih.govnih.govpreprints.orgresearchgate.netmdpi.comuvm.edu A key aspect of SAR is the upregulation of Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activity or signaling functions in defense. researchgate.netmdpi.comuvm.edunih.gov

Studies have shown that validamycin treatment leads to the increased expression of PR genes in plants. researchgate.netmdpi.comresearchgate.net For example, validamycin increased the expression of PR1, PR2, and PR5 genes in wheat, contributing to resistance against Fusarium graminearum. researchgate.netresearchgate.net Validamycin-mediated resistance against pathogens like Pseudomonas syringae, Botrytis cinerea, and Fusarium graminearum in Arabidopsis involves the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) signaling pathways, which are central to SAR. researchgate.netapsnet.orgapsnet.orgnih.gov The induction of SAR by validamycin is partly dependent on NPR1, a key regulator of SA-mediated defense responses. apsnet.orgapsnet.orgnih.govnih.gov Transcriptome analysis further supports that validamycin regulates genes involved in SA, JA/ET, ABA, and auxin signaling pathways, all contributing to the activation of systemic resistance. researchgate.netapsnet.orgapsnet.orgnih.gov

Table 2: Validamycin's Impact on Plant Defense Responses

| Defense Mechanism | Observed Effect of Validamycin | Plant Species Studied | Source |

| Reactive Oxygen Species (ROS) Bursts | Induced/Increased | Arabidopsis thaliana, Rice, Wheat | researchgate.netapsnet.orgapsnet.orgnih.gov |

| Callose Deposition | Promoted/Increased | Arabidopsis thaliana, Rice, Wheat | researchgate.netapsnet.orgapsnet.orgnih.gov |

| Pathogenesis-Related (PR) Gene Expression | Upregulated | Wheat, Arabidopsis thaliana | researchgate.netmdpi.comresearchgate.net |

| Systemic Acquired Resistance (SAR) | Induced | Arabidopsis thaliana, Tomato, Rice | researchgate.netapsnet.orgapsnet.orgnih.govnih.govresearchgate.netmdpi.comuvm.edu |

Involvement of Salicylic Acid and Jasmonic Acid/Ethylene Signaling Pathways

Studies have shown that Validamycin A (VMA), a form of validamycin, can induce systemic resistance in plants by influencing both the SA and JA/ET signaling pathways. The SA pathway is primarily associated with defense against biotrophic pathogens, while the JA/ET pathways are typically involved in responses to necrotrophic pathogens and herbivorous insects. imrpress.com Validamycin's ability to trigger responses in both pathways suggests it can induce broad-spectrum resistance. apsnet.org

Research using Arabidopsis thaliana mutants defective in specific signaling components has provided insights into how Validamycin A operates. For instance, VMA-mediated resistance against Pseudomonas syringae, a biotrophic pathogen, was significantly reduced in NahG transgenic plants (which degrade SA) and partially decreased in npr1 mutants (defective in NPR1, a key regulator in SA signaling). apsnet.orgnih.gov This indicates that the SA pathway, dependent on NPR1, is involved in Validamycin A-induced resistance to biotrophic pathogens. apsnet.orgnih.gov

Furthermore, Validamycin A's effectiveness against the necrotrophic fungus Botrytis cinerea was compromised in npr1, jar1, and ein2 mutants. apsnet.orgnih.gov The jar1 mutant is impaired in JA signaling, and the ein2 mutant is deficient in ethylene signaling. apsnet.orgnih.gov These findings strongly suggest that Validamycin A triggers plant defense responses to necrotrophic pathogens through the JA/ET signaling pathways, also in a manner dependent on NPR1. apsnet.orgnih.gov

Transcriptome analysis has further supported the involvement of these pathways, revealing that Validamycin A treatment regulates the expression of genes associated with SA, JA/ET, abscisic acid (ABA), and auxin signaling pathways. apsnet.orgnih.gov This suggests a complex interplay between Validamycin A and multiple hormonal networks in modulating plant immunity. apsnet.orgnih.gov

Validamycin A has been shown to induce defense responses such as reactive oxygen species (ROS) bursts and callose deposition in plants like Arabidopsis thaliana, rice (Oryza sativa L.), and wheat (Triticum aestivum L.). apsnet.orgnih.govapsnet.org These responses are indicative of activated plant defense mechanisms. The intensity of these responses was observed to be most pronounced at a concentration of 10 μg of VMA per milliliter at 24 hours. apsnet.orgnih.govapsnet.org

The induction of defense responses by Validamycin A through the SA and JA/ET pathways highlights its potential as a plant activator, enhancing the plant's natural ability to defend against pathogens. apsnet.orgresearchgate.net This approach offers an environmentally friendly alternative or supplement to traditional chemical pesticides. apsnet.org

While specific quantitative data tables detailing gene expression levels or hormone concentrations directly linked to this compound treatment and its impact on SA and JA/ET pathways were not extensively available in the retrieved search results, the research findings strongly indicate the involvement and modulation of these pathways by Validamycin A, a related compound. The studies cited provide qualitative evidence and experimental results using mutants that underscore the critical roles of SA and JA/ET signaling in Validamycin-induced resistance.

Structural Modifications and Derivatization of Validamycins

Chemical Synthesis of Validamycin H and Other Validamycins (B6595820)

The chemical synthesis of validamycins is a significant challenge due to the presence of multiple stereocenters and the complex pseudo-oligosaccharide structure. The total synthesis of (+)-Validamycin H was first reported by Miyamoto and Ogawa in 1992, a notable achievement in carbohydrate chemistry. nih.gov

The synthesis of pseudo-oligosaccharides like the validamycins requires sophisticated strategies for the stereocontrolled construction of the carbocyclic cores and the formation of the crucial C-N linkage between the aminocyclitol units. Common approaches involve:

De Novo Synthesis from Non-Carbohydrate Precursors: Utilizing methods like the Diels-Alder reaction to construct the cyclohexene (B86901) ring system, followed by stereoselective functionalization.

Carbohydrate-Based Approaches: Using readily available sugars like D-glucose as chiral pool starting materials to construct the aminocyclitol components. This leverages the pre-existing stereochemistry of the sugar to set the stereocenters in the target molecule. osti.gov

Convergent Strategies: Synthesizing the key aminocyclitol units separately and then coupling them in a later step. This is often the preferred strategy for complex structures like this compound. The synthesis of other validamycins, such as B, C, D, and F, has been achieved through such convergent approaches, often involving the coupling of a protected validoxylamine A derivative with a suitable glycosyl donor. rsc.orgrsc.org

The total synthesis of this compound would logically follow a convergent path, where a protected validoxylamine A is glycosylated with a protected gentiobiose (β-D-Glc-(1→6)-D-Glc) donor to form the pseudo-tetrasaccharide structure.

The biological activity of validamycins is critically dependent on the stereochemistry of their constituent aminocyclitols. Therefore, enantioselective synthesis of these key intermediates is paramount.

Valienamine (B15573) and Validamine (B1683471): These are the foundational building blocks of most validamycins. Numerous enantioselective syntheses have been developed, often starting from D-glucose. nih.gov Key strategies include Ferrier carbocyclization and ring-closing metathesis to form the carbocyclic core with high stereocontrol.

Valiolamine: Another important aminocyclitol found in some bioactive natural products, its synthesis has also been extensively studied.

Validoxylamines: These are the N-linked pseudo-disaccharide cores of the validamycins (e.g., Validoxylamine A is composed of valienamine and validamine). Their synthesis is typically achieved by the stereoselective coupling of the two individual, appropriately protected aminocyclitol units. nih.gov

The synthesis of this compound relies on the prior successful synthesis of these fundamental, optically pure building blocks.

Semisynthesis and Biotransformation Approaches for Derivatives

Beyond total synthesis, semisynthesis and biotransformation offer powerful routes to generate novel validamycin derivatives. These methods leverage the naturally produced validamycin scaffold.

Microbial Hydrolysis and Transglycosidation: Specific microbial enzymes can selectively cleave glycosidic bonds. For instance, Validamycin C can be converted to the more active Validamycin A by selective hydrolysis of an α-glucoside linkage. nih.gov Conversely, microbial transglycosidation has been used to attach new sugar moieties to validoxylamine A, creating novel validamycin analogues. nih.govscispace.com This approach could theoretically be used to synthesize this compound by using a gentiobiosyl donor.

Enzymatic Synthesis: Isolated enzymes, such as glucosidases, can be used for the controlled synthesis of specific glycosides of validamine and valienamine. nih.gov

Engineered Biosynthesis: Inactivation of genes in the validamycin biosynthetic pathway of S. hygroscopicus has been used to produce novel analogues, demonstrating the potential for genetic engineering to create new derivatives. google.com

While these methods have been successfully applied to other validamycins, specific reports detailing the semisynthesis or biotransformation to yield this compound are not prominent in the literature.

Structure-Activity Relationship (SAR) Studies for Bioactivity Profiling

The primary mechanism of action for validamycins is the inhibition of the enzyme trehalase, which is crucial for energy metabolism in many fungi and insects. nih.gov The structure of the validamycin molecule, particularly the nature of the glycosidic substituent on the validoxylamine A core, significantly influences this inhibitory activity.

The core pseudo-disaccharide, validoxylamine A, is itself a potent trehalase inhibitor, often more so than its glycosylated counterparts like Validamycin A. nih.gov The addition of a sugar moiety, as in Validamycin A, is believed to facilitate uptake into the target cells (e.g., fungal hyphae), where it is then hydrolyzed to release the more active validoxylamine A. nih.gov

For this compound, the key structural modification is the presence of a gentiobiose [β-D-Glc(1→6)-β-D-Glc] unit.

Size and Polarity: The addition of a second glucose unit makes this compound larger and more hydrophilic than Validamycin A. This could influence its interaction with the active site of trehalase and its transport across cell membranes.

Binding Interactions: The extended disaccharide chain offers additional hydroxyl groups that could form different hydrogen-bonding networks within the enzyme's active site, potentially altering its inhibitory constant (Ki).

The structural variations among validamycins directly impact their efficacy against target organisms.

Antifungal Activity: The primary agricultural use of validamycins is to control the rice sheath blight pathogen, Rhizoctonia solani. nih.gov The activity is highly structure-dependent; for example, Validamycin C is considerably less active than Validamycin A. nih.gov The bulky disaccharide side chain of this compound may affect its ability to be transported into fungal cells, which could either increase or decrease its efficacy compared to Validamycin A. Studies on various ester derivatives of validoxylamine A have shown that modifying the core structure can dramatically enhance antifungal activity against pathogens like R. solani. nih.gov However, the specific antifungal spectrum and potency of this compound have not been extensively reported.

Data Tables

Table 1: Structural Comparison of Selected Validamycins

| Compound Name | R Group (Attached to 4'-OH of Validoxylamine A) |

| Validoxylamine A | H |

| Validamycin A | β-D-Glucopyranosyl |

| Validamycin C | α-D-Glucopyranosyl-(1→3)-[β-D-Glucopyranosyl] |

| Validamycin F | α-D-Glucopyranosyl-(1→6)-[β-D-Glucopyranosyl] |

| This compound | β-D-Glucopyranosyl-(1→6)-β-D-Glucopyranosyl |

Table 2: Key Aminocyclitol Intermediates in Validamycin Synthesis

| Compound Name | Description |

| Valienamine | An unsaturated, branched-chain aminocyclitol. A core component of validoxylamine A. |

| Validamine | A saturated aminocyclitol. A core component of validoxylamine A. |

| Valiolamine | A saturated aminocyclitol found in other natural products and known for α-glucosidase inhibition. |

| Validoxylamine A | The pseudo-disaccharide core of many validamycins, formed by an N-linkage between valienamine and validamine. |

Identification of Pharmacophores for Targeted Enzyme Inhibition

Validamycin, primarily known for its potent inhibition of trehalase, has been the subject of various structural modification studies to elucidate the key molecular features responsible for its bioactivity. nih.gov Trehalase is a critical enzyme in many fungi and insects, responsible for the hydrolysis of trehalose (B1683222) into glucose, making it an attractive target for antifungal and insecticidal agents. nih.govnih.gov The inhibitory action of validamycin stems from its structural similarity to the natural substrate, trehalose. nih.gov

Research into the broader validamycin class has revealed several key structural components that are essential for enzyme inhibition. These include the unsaturated cyclitol moiety, the secondary amine bridge, and the hydroxyl groups that mimic the glycosidic linkage of trehalose. Modifications to these groups have been shown to significantly impact inhibitory potency. While specific studies on this compound are limited, general principles derived from other validamycin analogues can provide insights into its likely pharmacophoric features.

Detailed analysis of various validamycin derivatives has led to the identification of several key pharmacophoric features:

The Valienamine Moiety: The unsaturated cyclitol ring, known as valienamine, is a critical component. Its double bond and the spatial arrangement of its hydroxyl groups are thought to be crucial for fitting into the active site of trehalase.

The Secondary Amine Linker: The nitrogen atom linking the two cyclitol rings is a key interaction point. Its basicity and the geometry of the linkage are important for proper orientation within the enzyme's active site.

Hydroxyl Groups: The numerous hydroxyl groups on both rings of the validamycin structure are involved in a network of hydrogen bonds with amino acid residues in the enzyme's active site. The precise positioning of these hydroxyls is vital for high-affinity binding.

While the specific structure of this compound is not as widely documented as that of Validamycin A, it is understood to be a component of the validamycin complex produced by Streptomyces hygroscopicus. Its unique structural modifications would likely alter its interaction with target enzymes, leading to a distinct inhibitory profile. The identification of its specific pharmacophores would require detailed structural and enzymatic studies, which are not extensively available in the current body of scientific literature.

Agricultural and Biotechnological Applications of Validamycins

Fungicidal Applications in Crop Protection

Validamycins (B6595820) have been extensively used in agriculture for the control of various fungal plant diseases. Their efficacy against key pathogens highlights their importance in crop protection strategies.

Efficacy Against Rhizoctonia Species (e.g., Rhizoctonia solani, Rhizoctonia cerealis)

Validamycin is particularly effective against diseases caused by Rhizoctonia species. It is widely used for the control of sheath blight in rice, a disease primarily caused by Rhizoctonia solani. gujaratpesticides.compeptechbio.comweedcontrolproduct.comdhanuka.com Studies have shown that validamycin acts on the hyphae of R. solani, destroying the fungus through contact action and preventing disease spread. gujaratpesticides.compeptechbio.comdhanuka.comsynwoodagro.com In vitro tests have demonstrated that Validamycin 3% L can inhibit the radial growth of Rhizoctonia solani. ijcmas.comchesci.com For instance, in one study, Validamycin 3 SL showed significant efficacy against Rhizoctonia solani in both in vitro and in vivo conditions, leading to a reduction in disease severity and increased grain yield in maize affected by banded leaf and sheath blight. ijcmas.comchemijournal.com Validamycin has also been reported to inhibit the mycelial growth of Rhizoctonia cerealis, the causal agent of sharp eyespot in wheat. mdpi.com The mechanism against R. solani involves the inhibition of trehalase activity, leading to trehalose (B1683222) accumulation and affecting fungal metabolism. researchgate.netsmolecule.com Validamycin can also influence the production of certain enzymes in Rhizoctonia solani, such as increasing laminarinase in the culture filtrate and decreasing it in the mycelium, while increasing intracellular glucan synthetase production. tandfonline.com

Activity Against Other Fungal Plant Pathogens (e.g., Fusarium species, Ustilaginoidea virens, Aspergillus flavus)

Beyond Rhizoctonia, validamycins exhibit activity against other important fungal plant pathogens. Validamycin A has been shown to control tomato wilt caused by the soilborne fungus Fusarium oxysporum f. sp. lycopersici through foliar spray, although it is not antifungal in vitro. apsnet.orgapsnet.org This control is suggested to involve the induction of systemic acquired resistance (SAR) in the plant, with increased accumulation of salicylic (B10762653) acid and elevated expression of SAR marker genes. apsnet.orgapsnet.org Validamycin has also demonstrated effects on Fusarium graminearum, a key pathogen causing Fusarium head blight (FHB) in wheat. nih.govresearchgate.netnih.gov While it may not have a strong inhibitory effect on mycelial growth at lower concentrations, it can inhibit the synthesis of deoxynivalenol (B1670258) (DON), a mycotoxin and virulence factor produced by F. graminearum. nih.govresearchgate.netnih.gov Validamycin A is also reported to inhibit other plant-pathogenic fungi such as Ustilaginoidea virens and Aspergillus flavus. researchgate.net Studies on Aspergillus flavus have shown that validamycin A can inhibit its growth and delay conidial germination. researchgate.netnih.govscienceopen.comnih.gov This effect is associated with increased trehalose levels in A. flavus conidia, suggesting trehalase inhibition as a mechanism. scienceopen.comnih.gov

Role in Mitigating Mycotoxin Contamination (e.g., Deoxynivalenol, Fumonisin B1)

A significant application of validamycins is their role in mitigating mycotoxin contamination in crops. Validamycin has been found to inhibit the biosynthesis of deoxynivalenol (DON) in Fusarium graminearum. mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.net This inhibition is linked to decreasing trehalase activity and the production of glucose and pyruvate (B1213749), which are precursors for DON biosynthesis. nih.govresearchgate.net Field trials have further confirmed that validamycin can reduce DON contamination in grain. nih.govresearchgate.net Recent research has also discovered that Validamycin A can impede the production of fumonisin B1 (FB1) in Fusarium verticillioides, another important mycotoxigenic fungus, in agricultural settings. acs.orgfigshare.comnih.govresearcher.life The mechanism involves Validamycin A targeting trehalase (FvNth) in F. verticillioides, hindering acetyl-CoA synthesis and thereby suppressing FB1 biosynthesis. acs.orgnih.gov

Insecticidal Potential in Agricultural Pest Management

Beyond their fungicidal uses, validamycins have shown potential as insecticidal agents, primarily due to their impact on insect trehalose metabolism.

Inhibitory Effects on Various Insect Pests (e.g., Bactrocera dorsalis, Nilaparvata lugens, Spodoptera litura, Spodoptera frugiperda, Bemisia tabaci)

Validamycins, particularly Validamycin A, have demonstrated inhibitory effects on a variety of insect pests. Validamycin injection significantly inhibited the synthesis and metabolism of trehalose and chitin (B13524) in the oriental fruit fly (Bactrocera dorsalis), leading to high mortality and deformity rates, suggesting its potential as an insecticide for managing this pest. mdpi.comresearchgate.netorcid.orgresearchgate.netnih.govmdpi.com Validamycin has also been reported to have effects on Nilaparvata lugens, Spodoptera litura, Spodoptera frugiperda, and Bemisia tabaci. mdpi.com Studies on the fall armyworm (Spodoptera frugiperda) have shown that validamycin can affect its development and chitin metabolism by inhibiting trehalase activity, resulting in developmental delay, abnormal molting, and death. researchgate.netschweizerbart.denih.govfrontiersin.org Validamycin treatment has also been shown to affect Bemisia tabaci, commonly known as whitefly. researchgate.netresearchgate.netx-mol.netmdpi.com

Impact on Insect Physiology and Behavior (e.g., feeding, flight)

The insecticidal effects of validamycins are closely linked to their impact on insect physiology and behavior, primarily mediated through trehalase inhibition. Trehalase is crucial for degrading trehalose, which is a major energy source for insects and plays vital roles in growth, development, and activities like flight. researchgate.netnih.govoup.com By inhibiting trehalase, validamycin disrupts trehalose metabolism, leading to trehalose accumulation and reduced glucose levels, which can impair energy-dependent processes. researchgate.netfrontiersin.orgresearchgate.netnih.govoup.com In Bemisia tabaci, validamycin treatment decreased trehalase activity and significantly reduced its feeding activity and flight ability. researchgate.netresearchgate.net Similarly, Validamycin A has been shown to delay larval and pupal development and prevent flight in adult Aedes aegypti mosquitoes. researchgate.netnih.govoup.combiologists.com This is attributed to the inhibition of trehalase, leading to hypoglycemia and trehalose accumulation. researchgate.netnih.govoup.com In Bactrocera dorsalis, validamycin injection inhibited trehalase activity, accumulated trehalose, and reduced glucose, impacting trehalose hydrolysis. researchgate.net This disruption in trehalose and chitin metabolism contributed to high mortality and deformity rates in B. dorsalis. mdpi.comnih.gov

Table 1: Compound Name and PubChem CID

| Compound Name | PubChem CID |

| Validamycin H | 165563 |

Data Table: In vitro Efficacy of Validamycin Against Rhizoctonia solani

| Fungicide | Concentration (ppm) | Radial Growth Inhibition (%) |

| Validamycin 3 SL | 10 | 90.99 ijcmas.com |

| Validamycin 3 SL | 15 | 100 ijcmas.com |

| Validamycin 3% SL | Various | Varying levels chesci.com |

| Validamycin 3% L | 354.81 (EC50) | 50 nih.gov |

| Validamycin 3% L | 1202.26 (EC90) | 90 nih.gov |

| Validamycin (0.2%) | - | 92.1 (over control) chemijournal.com |

(Note: Data compiled from various sources; specific experimental conditions may vary.)

Synergistic Interactions with Other Agrochemicals and Biocontrol Agents

Validamycins have shown synergistic effects when used in combination with other agrochemicals, particularly fungicides. This synergistic action can lead to enhanced disease control compared to the application of either compound alone. For instance, a synergistic fungicidal composition has been developed comprising validamycin and a strobilurin-based compound, along with a compound selected from a group including thifluzamide, hexaconazole, propiconazole, tricyclazole, and difenoconazole. google.com This combination has been found to provide enhanced fungicidal action. google.com

Furthermore, validamycin has been investigated for synergistic interactions with biological control agents. Combining low-toxicity chemicals like validamycin A with biopesticides, such as Bacillus velezensis, has been proposed as a strategy to enhance disease control while reducing the reliance on chemical inputs. mdpi.comnih.gov Studies have shown that the co-application of validamycin A and Bacillus velezensis TCS001 resulted in a synergistic inhibitory effect on the growth of Colletotrichum siamense, a fungal pathogen causing anthracnose. mdpi.com This combination increased antifungal efficacy significantly compared to individual applications and also activated the plant's disease resistance. mdpi.comnih.gov

The potential for synergistic interactions between validamycins and other agents is an active area of research aimed at developing more effective and sustainable plant disease management strategies. mdpi.com

Validamycins as Biochemical Probes for Glycosidase Research

Validamycins, particularly Validamycin A and its degradation product validoxylamine A, are recognized as potent inhibitors of glycosidases, especially trehalase. oup.comoup.comrsc.org This inhibitory activity makes them valuable biochemical probes for studying the function and mechanisms of these enzymes in various organisms, including fungi, insects, and mammals. oup.comrsc.orgmdpi.com

Trehalase (EC 3.2.1.28) is an α-glucosidase hydrolase that breaks down trehalose into glucose. mdpi.com Validamycin A acts as a competitive or non-competitive inhibitor of trehalases from various sources. researchgate.net The valienamine (B15573) moiety, a structural component of validamycins, is considered the pharmacophore responsible for this inhibitory activity and is also found in other glycosidase inhibitors like acarbose (B1664774) and voglibose. google.comsjtu.edu.cn

Research utilizing validamycins has provided insights into the active sites and mechanisms of trehalases. For example, studies with validoxylamine A have shown its valienamine unit binding in the -1 subsite of trehalase, with the pseudo-glucose unit in the +1 subsite. rsc.org This detailed understanding of the interaction between validamycins and glycosidases contributes to the broader knowledge of carbohydrate hydrolysis and the development of new enzyme inhibitors for various applications. oup.comrsc.org

Validamycins have also been used to investigate other glycosidases. Valiolamine, another compound produced by the Validamycin A-producing organism Streptomyces hygroscopicus, is a potent inhibitor of pig intestinal maltase and sucrase. oup.com The structural similarity of validamycins and their derivatives to natural substrates makes them valuable tools for dissecting the subtle differences in the mechanisms employed by different glycosidase families. rsc.org

Applications in Enhancing Plant Immunity and Stress Tolerance

Beyond their direct antifungal activity, validamycins, particularly Validamycin A (VMA), have been shown to induce plant defense responses and enhance stress tolerance. apsnet.orgresearchgate.netmdpi.comnih.govcurresweb.com This ability to act as plant defense inducers or activators is a significant biotechnological application. mdpi.com

VMA can induce systemic resistance in plants by activating key signaling pathways, including the salicylic acid (SA) and jasmonic acid/ethylene (B1197577) (JA/ET) pathways. apsnet.orgresearchgate.net These pathways are crucial components of the plant's innate immune system, responding to various biotic and abiotic stresses. researchgate.netnih.gov Studies in Arabidopsis thaliana, rice (Oryza sativa L.), and wheat (Triticum aestivum L.) have demonstrated that VMA application can lead to the induction of reactive oxygen species (ROS) bursts and callose deposition, both being early defense responses. apsnet.orgresearchgate.net

Research indicates that VMA can induce resistance against a broad spectrum of pathogens, including both biotrophic and necrotrophic fungi and bacteria. apsnet.orgresearchgate.net For instance, VMA has been shown to induce resistance against Pseudomonas syringae, Botrytis cinerea, and Fusarium graminearum in Arabidopsis. apsnet.orgresearchgate.net This induction of resistance is dependent on key components of the plant immune system, such as NPR1. apsnet.orgresearchgate.net

Transcriptome analysis has further revealed that VMA can regulate the expression of genes involved not only in SA and JA/ET signaling but also in abscisic acid (ABA) and auxin signaling pathways, suggesting a complex influence on plant hormonal networks related to defense and growth. apsnet.orgresearchgate.net

In addition to biotic stress, Validamycin A has also shown potential in enhancing plant tolerance to abiotic stresses, such as drought. Studies on banana plantlets have indicated that Validamycin A can alleviate drought stress by increasing the accumulation of trehalose, a compatible solute known for its osmoprotectant properties. curresweb.com This increased trehalose level was associated with enhanced activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD), which help mitigate oxidative damage caused by stress. curresweb.com

The ability of validamycins to prime or activate plant defense mechanisms offers a promising approach for sustainable agriculture by reducing disease severity and enhancing plant resilience. nih.govresearchgate.net

Compound Information

| Compound Name | PubChem CID | Molecular Formula |

| This compound | 96054759 | C₂₆H₄₅NO₁₈ |

| Validamycin A | 443629 | C₂₀H₃₅NO₁₃ |

| Validoxylamine A | 123131947 | C₁₃H₂₅NO₉ |

| Valienamine | 16736085 | C₇H₁₃NO₄ |

| Valiolamine | 6439636 | C₇H₁₅NO₅ |

Data Tables

While detailed quantitative data tables for this compound specifically across all these applications were not consistently available in the search results, the following table illustrates the synergistic effect observed with Validamycin A and Bacillus velezensis TCS001 against Colletotrichum siamense based on the provided information.

| Treatment | Increased Antifungal Efficacy (%) (vs control) |

| Validamycin A alone | Baseline (for comparison) |

| Bacillus velezensis TCS001 alone | Baseline (for comparison) |

| Validamycin A + B. velezensis TCS001 | 65.62% over VMA alone, 18.83% over TCS001 alone mdpi.com |

Note: The exact baseline efficacy percentages for VMA alone and TCS001 alone were not provided in the source, but the increases observed with the combination highlight the synergistic effect.

Another example of research findings involves the induction of defense responses by Validamycin A:

| Plant Species | Defense Response Induced by Validamycin A |

| Arabidopsis thaliana | ROS bursts, Callose deposition, Resistance to P. syringae, B. cinerea, F. graminearum apsnet.orgresearchgate.net |

| Rice (Oryza sativa) | ROS bursts, Callose deposition, Improved disease resistance apsnet.orgresearchgate.net |

| Wheat (Triticum aestivum) | ROS bursts, Callose deposition, Improved disease resistance apsnet.orgresearchgate.net |

| Banana (Musa spp.) | Increased trehalose accumulation, Enhanced antioxidant enzyme activity (SOD, CAT, POD), Improved drought tolerance curresweb.com |

Analytical Methodologies for Validamycin Detection and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are widely used for separating and detecting Validamycin H due to its complex structure and potential presence in various samples.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the analysis of validamycin A in commercial formulations daneshyari.com. While this compound is a different analog, HPLC-UV principles can be applied. Validamycin A has no characteristic strong UV absorption, with its maximum absorption wavelength near 210 nm daneshyari.com. This suggests that UV detection for this compound would also likely require monitoring at lower wavelengths, which can sometimes be subject to interference from matrix components. Despite potential challenges with UV sensitivity for validamycins (B6595820), HPLC-UV has been used and is considered more sensitive than Gas Chromatography (GC) for validamycin A analysis, although sample pretreatment can be tedious daneshyari.com.

Gas Chromatography (GC) with Pre-column Derivatization

Gas Chromatography (GC) is a sensitive and precise technique for validamycin analysis, but this compound, like validamycin A, is difficult to volatilize daneshyari.com. This necessitates a derivatization step before GC analysis daneshyari.comresearchgate.net. Pre-column derivatization converts the non-volatile validamycin molecule into a more volatile derivative that can be separated by GC daneshyari.comresearchgate.net. Common derivatization methods include silylation, acylation, and alkylation, with silylation being particularly preferred google.com. Silylating agents such as N, O-bis(trimethylsilyl)acetamide have been used for the derivatization of validamycin A in soil samples for GC analysis researchgate.netpeeref.com. While GC with pre-column derivatization is sensitive, the derivatization process can be laborious and time-consuming, adding complexity to the method daneshyari.com.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis